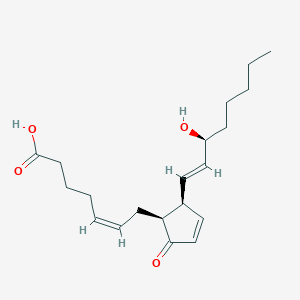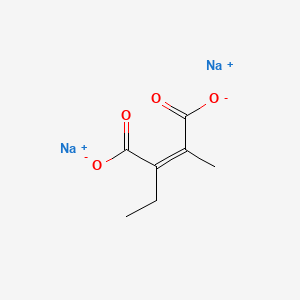
Mono(3-carboxypropyl) Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-carboxypropyl) Phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of Mono(3-carboxypropyl) Phthalate, a metabolite of Di-n-octyl phthalate, which is commonly used as a plasticizer in various materials such as polyvinyl chloride plastics, cellulose esters, and polystyrene resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono(3-carboxypropyl) Phthalate-d4 can be synthesized through the deuteration of Mono(3-carboxypropyl) Phthalate. The process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mono(3-carboxypropyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mono(3-carboxypropyl) Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic pathways of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of plastics and polymers
Wirkmechanismus
The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to different biological effects compared to its non-deuterated counterpart. The compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono(3-carboxypropyl) Phthalate: The non-deuterated version of the compound.
Di-n-octyl Phthalate: The parent compound from which Mono(3-carboxypropyl) Phthalate is derived.
Mono(2-ethylhexyl) Phthalate: Another phthalate metabolite with similar properties
Uniqueness
Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool in pharmacokinetic and metabolic studies .
Eigenschaften
CAS-Nummer |
1346600-69-8 |
|---|---|
Molekularformel |
C12H12O6 |
Molekulargewicht |
256.246 |
IUPAC-Name |
2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |
InChI-Schlüssel |
IYTPMLIWBZMBSL-GYABSUSNSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester-d4; MCPP-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)








